Ethcathinone

Monoamine transporter pharmacology Uptake inhibition Synthetic cathinone SAR

Ethcathinone (N-ethylcathinone, CAS 18259-37-5) is a specialized analytical reference standard for forensic toxicology and pharmacological research. It is the validated active metabolite of the approved anorectic diethylpropion, exhibiting a unique profile as a selective norepinephrine releaser (EC₅₀ = 99.3 nM) with negligible dopamine reuptake inhibition (Kᵢ = 1,014 nM). This certified ≥97% purity material is supplied with comprehensive analytical characterization (NMR, GC/LC-MS, IR, XRD) for amfepramone ANDA filings, metabolite identification, and method validation. Its well-characterized, non-halogenated structure provides a critical low-cytotoxicity baseline (threshold ≥500 μM) for structure-toxicity relationship studies, making it an essential comparator for novel cathinone screening programs.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 18259-37-5
Cat. No. B106627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthcathinone
CAS18259-37-5
Synonyms2-ethylamino-1-phenyl-propan-1-one
ethcathinone
ethylpropion
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCNC(C)C(=O)C1=CC=CC=C1
InChIInChI=1S/C11H15NO/c1-3-12-9(2)11(13)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3
InChIKeyLYMHIBZGTAPASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethcathinone (CAS 18259-37-5) for Forensic and Pharmacological Research: A Synthetic Cathinone with Defined Transporter Selectivity Profile


Ethcathinone (N-ethylcathinone, ETH-CAT, CAS 18259-37-5) is a synthetic β-keto amphetamine (cathinone) derivative with the molecular formula C₁₁H₁₅NO [1]. It functions pharmacologically as a monoamine transporter ligand, with its predominant mode of action characterized as a moderately active norepinephrine releaser (EC₅₀ = 99.3 nM) and a relatively weak dopamine reuptake inhibitor (Kᵢ = 1,014 nM) [2]. Ethcathinone is also identified as the active metabolite of the prodrug diethylpropion (amfepramone), a clinically approved anorectic agent [3].

Ethcathinone (18259-37-5): Why Structural Analogs Cannot Be Substituted Without Validation


Synthetic cathinones bearing different N-alkyl substituents exhibit distinct monoamine transporter inhibition and release profiles that cannot be predicted solely from structural similarity [1]. In head-to-head comparative studies using HEK 293 cells expressing human monoamine transporters, ethcathinone demonstrated a unique profile — inhibiting norepinephrine and dopamine uptake while releasing norepinephrine without releasing dopamine — which distinguishes it from analogs such as 3-fluoromethcathinone (3-FMC) that release both norepinephrine and dopamine, and from non-releasing uptake inhibitors such as pentedrone and N,N-dimethylcathinone [2]. Furthermore, ethcathinone shows differential neurotoxicity compared to chlorinated analogs like 4-CEC in neuronal differentiation models [3].

Ethcathinone (CAS 18259-37-5): Quantitative Differentiation Evidence for Research and Analytical Procurement


Monoamine Uptake Inhibition: Ethcathinone vs. Methcathinone at Human Dopamine Transporter (hDAT)

In a direct comparative study using HEK 293 cells expressing human DAT, ethcathinone demonstrated approximately 10-fold lower potency for dopamine uptake inhibition (IC₅₀ = 1,014 nM) compared to methcathinone (IC₅₀ ≈ 100 nM range) [1]. This substantial difference in DAT inhibitory potency is a critical differentiator for researchers selecting compounds based on desired dopaminergic activity profiles.

Monoamine transporter pharmacology Uptake inhibition Synthetic cathinone SAR

Norepinephrine Release: Ethcathinone vs. Pentedrone and N,N-Dimethylcathinone Functional Divergence

Ethcathinone functions as a norepinephrine releaser with an EC₅₀ of 99.3 nM, whereas structurally related cathinones pentedrone and N,N-dimethylcathinone are non-releasing NE uptake inhibitors that do not induce efflux from monoamine-preloaded cells [1][2]. This functional divergence — releasing vs. non-releasing activity — represents a fundamental mechanistic difference with implications for downstream signaling and behavioral pharmacology studies.

Monoamine release Norepinephrine transporter Cathinone pharmacology

Comparative Neurotoxicity: Ethcathinone vs. 4-Chloroethcathinone (4-CEC) in Differentiating Neuronal Cells

In a 2024 comparative neurotoxicity study using NG108-15 neuroblastoma × glioma cells differentiated into a cholinergic phenotype, ethcathinone exhibited significantly lower cytotoxicity than its chlorinated analog 4-CEC. Cell viability loss for ethcathinone became significant only at concentrations ≥500 μM, whereas 4-CEC caused viability loss at concentrations ≥100 μM [1]. Lysosomal integrity loss was also substantially less pronounced for ethcathinone compared to 4-CEC at 100 μM.

Neurotoxicity Lysosomal integrity Synthetic cathinone safety pharmacology

Dopamine Reuptake Kinetics: Ethcathinone vs. Bupropion in Rat Accumbens Brain Slices

In rat nucleus accumbens brain slice preparations measuring electrically evoked dopamine efflux via voltammetry, ethcathinone and bupropion both increased peak dopamine efflux and slowed dopamine reuptake, displaying cocaine-like kinetics rather than amphetamine-like reverse transport [1]. Cocaine was more potent than both bupropion and ethcathinone, while diethylpropion was least potent. This places ethcathinone in a distinct functional class — cocaine-like dopamine reuptake inhibitors — contrasting with substrate-type releasers like mephedrone and amphetamine [1].

Dopamine efflux Brain slice electrophysiology Reuptake kinetics

Analytical Reference Purity: Ethcathinone HCl Crystallographic and Spectroscopic Characterization

Comprehensive analytical characterization of ethcathinone hydrochloride from seized material demonstrated high purity by NMR spectroscopy and mass spectrometry, with X-ray crystallography confirming the compound crystallizes as a racemic mixture [1]. This high-purity reference data set — including full NMR, IR, GC-MS (EI), LC-MS (ESI), and single-crystal X-ray diffraction — provides a definitive fingerprint for forensic identification and method validation that distinguishes ethcathinone from its positional isomers and chlorinated derivatives [1].

Forensic analysis Reference standard purity X-ray crystallography

Electrochemical Detection: Ethcathinone Calibration in Square Wave Voltammetry for On-Site Screening

Ethcathinone has been established as one of five common synthetic cathinones (alongside mephedrone, methylone, butylone, and 4-Cl-α-PVP) for which validated calibration curves using square wave voltammetry on graphite screen-printed electrodes (SPEs) have been developed [1]. This methodology enables selective on-site classification of ethcathinone in the presence of common electroactive adulterants following cathodic pretreatment of the SPE, and has been validated against GC-MS using 26 confiscated samples from seizures and illegal webshops [1].

Electrochemical sensing Forensic screening Square wave voltammetry

Ethcathinone (CAS 18259-37-5): Evidence-Backed Research and Forensic Application Scenarios


Pharmacological Reference Standard for Norepinephrine-Selective Releaser Studies

Ethcathinone serves as a validated reference compound for studies requiring a cathinone with moderate norepinephrine-releasing activity (EC₅₀ = 99.3 nM) and weak dopamine reuptake inhibition (Kᵢ = 1,014 nM), enabling researchers to dissect noradrenergic contributions to stimulant pharmacology while minimizing dopaminergic confounds [1]. Its well-characterized profile at human NET and DAT makes it suitable as a comparator when evaluating novel cathinone derivatives with mixed transporter activities [2].

Forensic Reference Material for Seized Drug Analysis and Method Validation

Ethcathinone hydrochloride is supported by comprehensive peer-reviewed analytical characterization including NMR, IR, GC-MS, LC-MS, and single-crystal X-ray diffraction data, confirming its utility as a certified reference material for forensic toxicology laboratories [3]. The validated electrochemical detection methodology on graphite SPEs further supports its use in method development for on-site screening applications [4].

Active Metabolite Standard in Diethylpropion Prodrug Pharmacology

Ethcathinone is the fully active metabolite of the clinically approved anorectic prodrug diethylpropion (amfepramone) and is entirely responsible for the prodrug's pharmacological effects [5]. Researchers studying diethylpropion pharmacokinetics, metabolism, or structure-activity relationships require ethcathinone as the essential active reference standard for in vitro transporter assays and metabolite identification workflows [1].

Non-Halogenated Comparator in Synthetic Cathinone Neurotoxicity Screening

In comparative neurotoxicity assessments using differentiating neuronal models, ethcathinone provides a non-halogenated baseline with significantly lower cytotoxicity (viability loss threshold ≥500 μM) compared to chlorinated analogs such as 4-CEC (≥100 μM) [6]. This differential toxicity profile makes ethcathinone a valuable control compound for structure-toxicity relationship studies investigating the impact of halogen substitution on cathinone-induced neuronal damage.

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